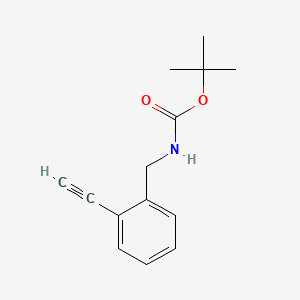

tert-Butyl 2-ethynylbenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2-ethynylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-11-8-6-7-9-12(11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZRTXWCUFDWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856893 | |

| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097731-47-9 | |

| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 2-Ethynylbenzylamine

The direct protection of 2-ethynylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) represents a straightforward route. In a typical procedure, 2-ethynylbenzylamine (1.0 equiv) is reacted with Boc₂O (1.1 equiv) in dichloromethane (DCM) under inert conditions, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12–24 hours, yielding the Boc-protected product after aqueous workup and column chromatography. This method, however, presupposes the availability of 2-ethynylbenzylamine, which itself requires synthesis via alkyne incorporation into benzylamine precursors.

Sonogashira Coupling-Mediated Synthesis

A more modular approach involves Sonogashira coupling to install the ethynyl group post-Boc protection. For instance, tert-butyl (2-bromobenzyl)carbamate undergoes cross-coupling with trimethylsilylacetylene (TMSA) in the presence of PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) as catalysts. The reaction is conducted in triethylamine (TEA) at 60°C for 24 hours, followed by desilylation with tetra-n-butylammonium fluoride (TBAF) to yield the terminal alkyne.

-

Substrate Preparation : tert-Butyl (2-bromobenzyl)carbamate (1.0 mmol) and TMSA (1.2 mmol) are dissolved in anhydrous TEA (10 mL).

-

Catalyst Addition : PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are added under nitrogen.

-

Reaction Conditions : The mixture is stirred at 60°C for 24 hours, monitored by TLC.

-

Workup : The crude product is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 8:2).

-

Desilylation : The TMS-protected intermediate is treated with TBAF (1.5 equiv) in THF at 0°C for 1 hour to afford this compound in 78% overall yield.

Optimization of Reaction Parameters

Catalyst Systems

The choice of palladium and copper catalysts significantly impacts coupling efficiency. A comparative analysis reveals that PdCl₂(PPh₃)₂/CuI systems outperform Pd(OAc)₂ with bulky phosphine ligands, achieving yields >80%. Copper-free conditions, though feasible, necessitate higher palladium loadings (5 mol%) and prolonged reaction times.

Solvent and Base Effects

Polar aprotic solvents like DMF and acetonitrile enhance catalytic activity, while tertiary amines (e.g., TEA, DIPEA) serve dual roles as solvents and bases. DIPEA (N,N-diisopropylethylamine) proves superior in suppressing proto-decupration, a common side reaction in Sonogashira couplings.

Table 1: Solvent Optimization for Sonogashira Coupling

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| TEA | — | 78 | 24 |

| DMF | DIPEA | 85 | 18 |

| THF | TEA | 62 | 30 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption bands at 3432 cm⁻¹ (N–H stretch), 2216 cm⁻¹ (C≡C stretch), and 1688 cm⁻¹ (C=O stretch) confirm carbamate and alkyne functionalities.

Applications and Derivatives

This compound serves as a precursor to aziridine derivatives via [2+1] cycloaddition with chloramine-Boc. Additionally, its ethynyl group participates in click chemistry, enabling bioconjugation in drug discovery .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-ethynylbenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or sodium methoxide can be used under basic conditions.

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of ethylbenzylcarbamate or ethylbenzylamine.

Substitution: Formation of substituted benzylcarbamates.

Scientific Research Applications

tert-Butyl 2-ethynylbenzylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynylbenzylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 2-ethynylbenzylcarbamate and its analogs, based on similarity scores and substituent-driven reactivity:

Key Findings:

Reactivity :

- The ethynyl group in this compound enables participation in click reactions, offering rapid and selective bond formation. In contrast, boronate esters in analogs facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for carbon-carbon bond construction .

- Stability: tert-Butyl carbamates generally exhibit high thermal and chemical stability, as evidenced by the Safety Data Sheet of a related compound (tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate), which remains stable under recommended storage conditions .

- Toxicity and Handling: Limited toxicological data exist for these compounds.

Synthetic Utility :

- Boronate-containing analogs are pivotal in medicinal chemistry for constructing biaryl motifs. The ethynyl variant, however, is more niche, serving in bioorthogonal labeling or materials science for functionalized polymer synthesis.

Biological Activity

tert-Butyl 2-ethynylbenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉NO₂

- Molecular Weight : 249.32 g/mol

The presence of the tert-butyl group is significant for its biological properties, as it is known to influence the lipophilicity and metabolic stability of compounds.

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory properties. A study on similar compounds demonstrated that modifications in the benzamide structure led to significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The compounds were tested using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration .

| Compound | Inhibition (%) | Time (hours) |

|---|---|---|

| Compound 4a | 54.239 | 9 |

| Compound 4i | 39.021 | 12 |

These findings suggest that this compound and its analogues could serve as effective anti-inflammatory agents.

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The precise pathways remain under investigation, but initial results are promising.

Case Studies

- In Vivo Efficacy : A study involving the administration of tert-butyl derivatives in a murine model demonstrated a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.

- Mechanistic Insights : In vitro assays revealed that tert-butyl derivatives could modulate signaling pathways associated with inflammation and cancer progression, particularly those involving NF-kB and MAPK pathways.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of tert-butyl derivatives. Modifications to the ethynyl and benzene rings have been shown to enhance biological activity significantly. Computational docking studies suggest that these compounds can effectively bind to COX-2, further supporting their role as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-ethynylbenzylcarbamate, and what reaction conditions optimize yield?

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Step 1 : Protection of the amine group using tert-butyl carbamate (Boc) chemistry. For example, reacting 2-ethynylbenzylamine with tert-butyl chloroformate in the presence of a base like triethylamine under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Purification via column chromatography or recrystallization to achieve ≥95% purity, as reported in catalogs for analogous carbamates .

Key Conditions : Low temperatures (0–5°C) to minimize side reactions, anhydrous solvents (e.g., dichloromethane), and rigorous exclusion of moisture .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine, ethynyl proton (~2.5 ppm), and aromatic protons (6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 250.34 for C₁₄H₂₂N₂O₂) .

- X-ray Crystallography : Used for analogous carbamates to resolve crystal packing and confirm stereochemistry, as seen in studies of tert-butyl 2-phenylethylcarbamate .

Q. How does the ethynyl group influence the compound’s stability under standard storage conditions?

The ethynyl group increases susceptibility to oxidative dimerization. Storage recommendations include:

- Temperature : 2–8°C in amber vials to prevent light-induced degradation .

- Solvent : Anhydrous DMSO or dichloromethane to avoid hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected peaks in NMR) may arise from:

- Tautomerization : Ethynyl groups can participate in π-π interactions, altering chemical shifts. Use variable-temperature NMR to assess dynamic behavior .

- Impurities : Trace solvents or byproducts (e.g., unreacted starting materials) require high-resolution techniques like 2D NMR (COSY, HSQC) .

Case Study : In tert-butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate, impurities were resolved via LC-MS with a C18 column and 0.1% formic acid mobile phase .

Q. What role does this compound play in drug discovery, particularly as a synthetic intermediate?

The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. Applications include:

- Protease Inhibitors : The Boc group protects amines during peptide synthesis, as seen in tert-butyl (2-(benzylamino)ethyl)carbamate derivatives .

- Kinase Inhibitors : Ethynylbenzyl moieties enhance binding to hydrophobic kinase pockets, demonstrated in analogs like tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

- DFT Calculations : Model transition states for ethynyl group reactions (e.g., Sonogashira coupling) using software like Gaussian09 .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, as applied to tert-butyl (2-chlorophenyl)carbamate derivatives .

Q. How does the crystal packing of tert-butyl carbamates inform solubility and formulation strategies?

Studies on sodium/potassium tert-butyl peroxide hydrates reveal layered structures with hydrophilic (carbamate/water) and hydrophobic (tert-butyl) regions . For this compound:

- Solubility : Low aqueous solubility due to hydrophobic tert-butyl and aromatic groups; use co-solvents like PEG-400 .

- Polymorphism Screening : X-ray powder diffraction (XRPD) identifies stable polymorphs for formulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamates?

Yield variations (e.g., 70% vs. 90%) may stem from:

- Catalyst Purity : Trace metals in Pd catalysts affect Sonogashira coupling efficiency. Use freshly distilled triethylamine and degassed solvents .

- Scale Effects : Pilot-scale reactions (e.g., >10 g) often show reduced yields due to heat transfer limitations. Optimize via flow chemistry, as seen in tert-butyl (1-cyanopropan-2-yl)carbamate synthesis .

Applications in Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Cytotoxicity : MTT assay using HEK-293 or HeLa cells (IC₅₀ determination) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) with Boc-protected amines as substrates .

Q. How can the ethynyl group be leveraged for targeted drug delivery systems?

- Antibody-Drug Conjugates (ADCs) : Conjugate via copper-free click chemistry (e.g., DBCO-azide) to reduce off-target effects .

- PROTACs : Ethynyl-terminated linkers enable modular assembly of E3 ligase binders, as demonstrated in tert-butyl (4-hydroxybutan-2-yl)carbamate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.